molecular formula C21H17FN2O4 B11465859 1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11465859
M. Wt: 380.4 g/mol
InChI Key: NGUQWKIBEIDWDD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the pyrrolopyridine family

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves multiple steps, including the formation of the pyrrolopyridine core and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes include:

    Cyclization Reactions: The pyrrolopyridine core can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be achieved through substitution reactions using suitable reagents and catalysts.

    Oxidation and Reduction: These reactions are often employed to achieve the desired oxidation state of the compound.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    4-Fluorophenyl 4-Methoxyphenyl Sulfone: This compound shares similar functional groups but differs in its core structure.

    5-(4-Fluorophenyl)pyridine-3-carboxylic acid: This compound has a similar pyridine core but lacks the pyrrolopyridine structure.

Properties

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H17FN2O4/c1-28-15-7-5-12(6-8-15)16-10-18(25)23-19-17(21(26)27)11-24(20(16)19)14-4-2-3-13(22)9-14/h2-9,11,16H,10H2,1H3,(H,23,25)(H,26,27)

InChI Key

NGUQWKIBEIDWDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)F

Origin of Product

United States

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